An In-Depth Technical Guide to 5-(2-Furyl)isoxazole-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-(2-Furyl)isoxazole-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Furyl)isoxazole-3-carbonyl chloride, with the CAS number 88958-33-2, is a highly reactive chemical intermediate that serves as a valuable building block in the synthesis of complex organic molecules.[1][2] Its structure, which combines an isoxazole ring with a furan moiety and an acyl chloride functional group, makes it a versatile reagent for introducing the 5-(2-furyl)isoxazole-3-carboxamide or ester scaffold into target molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and its applications in the field of medicinal chemistry and drug discovery. The isoxazole nucleus is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Properties and Data
A summary of the key chemical and physical properties of 5-(2-Furyl)isoxazole-3-carbonyl chloride is provided in the table below. This data is essential for its proper handling, storage, and use in synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 88958-33-2 | [1][2] |
| Molecular Formula | C₈H₄ClNO₃ | [1] |
| Molecular Weight | 197.58 g/mol | [1][2] |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8 °C | |
| SMILES | ClC(=O)C1=NOC(=C1)C1=CC=CO1 |
Synthesis of 5-(2-Furyl)isoxazole-3-carbonyl chloride
The most common and efficient method for the preparation of 5-(2-Furyl)isoxazole-3-carbonyl chloride is the reaction of its corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid (CAS No: 98434-06-1), with a chlorinating agent such as thionyl chloride (SOCl₂).[3][4] The following is a detailed, step-by-step experimental protocol adapted from a reliable procedure for the synthesis of acyl chlorides from carboxylic acids.[5][6]
Experimental Protocol: Synthesis from Carboxylic Acid
Materials:
-
5-(2-Furyl)isoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as solvent)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Vacuum pump
Procedure:
-
Preparation: In a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 equivalent of 5-(2-furyl)isoxazole-3-carboxylic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Thionyl Chloride: Carefully add 2.0 to 3.0 equivalents of thionyl chloride to the flask. The reaction can be performed neat or in an anhydrous solvent like toluene.[7]
-
Reaction: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is 79 °C) for 2-4 hours.[5] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure.[5]
-
Purification: The crude 5-(2-furyl)isoxazole-3-carbonyl chloride can be purified by vacuum distillation to yield the final product.
Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction releases toxic gases (HCl and SO₂), which should be trapped or neutralized.
Caption: General mechanism of nucleophilic acyl substitution.
Applications in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. [8][9]5-(2-Furyl)isoxazole-3-carbonyl chloride serves as a key starting material for the synthesis of novel isoxazole-containing compounds with potential biological activity.
One notable application is in the synthesis of anti-inflammatory agents. A study on the synthesis of novel isoxazole derivatives identified a compound containing the 5-(furan-2-yl)isoxazole moiety that exhibited significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation. [10]The synthesis of such compounds often involves the reaction of 5-(2-furyl)isoxazole-3-carbonyl chloride with an appropriate amine or alcohol to introduce the desired side chain.
Example Synthetic Application: Amide Formation
A common application of 5-(2-furyl)isoxazole-3-carbonyl chloride is in the synthesis of amides, which are prevalent in many drug molecules. The reaction with a primary or secondary amine proceeds readily to form a stable amide bond.
General Reaction:
5-(2-Furyl)isoxazole-3-carbonyl chloride + R¹R²NH → 5-(2-Furyl)isoxazole-3-carboxamide-NR¹R² + HCl
This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
Caption: Logical flow from starting material to a bioactive molecule.
Suppliers
5-(2-Furyl)isoxazole-3-carbonyl chloride is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Some of the known suppliers include:
-
ChemShuttle * CymitQuimica [2]* Santa Cruz Biotechnology [1]* A2B Chem [11] It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.
Conclusion
5-(2-Furyl)isoxazole-3-carbonyl chloride is a valuable and versatile reagent for the synthesis of novel isoxazole derivatives with potential applications in drug discovery. Its high reactivity allows for the efficient introduction of the 5-(2-furyl)isoxazole-3-carboxamide or ester moiety into a wide range of molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective use in the development of new therapeutic agents.
References
-
Dey, C., & Kündig, E. P. (n.d.). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
Yaffe, M. B. (1990). Melting point, boiling point, and symmetry. Pharmaceutical research, 7(9), 942–947. [Link]
-
CAS. (n.d.). 3-Pinanone. CAS Common Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]
-
Wintner, J. (2020, February 24). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Isoxazole-5-carbonyl chloride. PubChem. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. [Link]
-
Al-Ostoot, F. H., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
National Institute of Standards and Technology. (n.d.). Isoxazole-5-carbonyl chloride. NIST Chemistry WebBook. [Link]
-
Kulchitsky, V. A. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]
-
Narsaiah, B., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & medicinal chemistry letters, 24(5), 1365–1369. [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (n.d.).
-
Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 5-(Fur-2-yl)isoxazole-3-carbonyl chloride | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
- 10. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 11. a2bchem.com [a2bchem.com]
